7-Bromo-2,4-dichloroquinazoline
Overview
Description
7-Bromo-2,4-dichloroquinazoline is a halogenated quinazoline derivative with the molecular formula C8H3BrCl2N2 and a molecular weight of 277.93 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4-dichloroquinazoline typically involves the following steps:
Starting Materials: : The synthesis begins with readily available starting materials such as 2,4-dichloroaniline and bromine.
Reaction Conditions: : The reaction is carried out under controlled conditions, often involving the use of a strong base (e.g., sodium hydroxide) to facilitate the bromination process.
Purification: : The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Advanced purification techniques, such as distillation and crystallization, are employed to achieve high-purity yields suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,4-dichloroquinazoline undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: : Reduction reactions can lead to the formation of this compound derivatives with reduced halogen content.
Substitution: : Halogen atoms on the quinazoline ring can be substituted with other functional groups, such as alkyl or aryl groups.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Oxidation: : Quinazoline-2,4-dione derivatives.
Reduction: : Reduced halogenated quinazoline derivatives.
Substitution: : Alkylated or arylated quinazoline derivatives.
Scientific Research Applications
7-Bromo-2,4-dichloroquinazoline has found applications in several scientific research areas:
Chemistry: : It serves as an intermediate in the synthesis of more complex quinazoline derivatives, which are studied for their potential use in pharmaceuticals and agrochemicals.
Biology: : The compound is used in biological studies to investigate its effects on various cellular processes and pathways.
Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: : It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which 7-Bromo-2,4-dichloroquinazoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used, and further research is needed to fully elucidate its mode of action.
Comparison with Similar Compounds
7-Bromo-2,4-dichloroquinazoline is compared with other similar compounds, such as:
2,4-Dichloroquinazoline: : Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Bromoquinazoline: : Contains only one halogen atom, leading to distinct chemical properties.
2,4-Dichloro-7-iodoquinazoline: : Similar structure but with iodine instead of bromine, affecting its reactivity and applications.
These compounds share structural similarities but exhibit unique properties and applications due to the presence of different halogen atoms.
Properties
IUPAC Name |
7-bromo-2,4-dichloroquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCSNKDVAPJWGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652962 | |
Record name | 7-Bromo-2,4-dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-68-4 | |
Record name | 7-Bromo-2,4-dichloroquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959237-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-2,4-dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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